molecular formula C23H24N2O4 B2513615 3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 663929-20-2

3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No. B2513615
CAS RN: 663929-20-2
M. Wt: 392.455
InChI Key: PQGSTDMWMGRYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of chromen-2-one, also known as coumarin, with a piperazine ring attached via a carbonyl group . Piperazine rings are common in many pharmaceuticals and the dimethylphenyl group suggests potential bioactive properties .


Molecular Structure Analysis

The molecular formula of the compound is C22H21N3O5 . It has a complex structure with multiple functional groups, including a chromen-2-one core, a piperazine ring, and a dimethylphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure and the nature of any substituents. Some general properties can be predicted from its structure, such as its likely solubility in organic solvents due to the presence of multiple aromatic rings .

Scientific Research Applications

These applications highlight the versatility of 3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one and underscore its relevance in diverse scientific contexts. Further research is essential to unlock its full potential and address specific therapeutic challenges. 🌟

properties

IUPAC Name

3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-15-7-8-18(13-16(15)2)24-9-11-25(12-10-24)22(26)19-14-17-5-4-6-20(28-3)21(17)29-23(19)27/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGSTDMWMGRYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(3,4-dimethylphenyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one

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